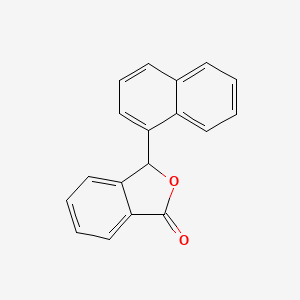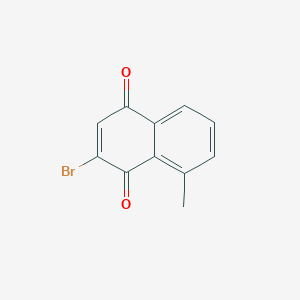
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzyl group, a cyclohexenyl group, and a pyrrolidinone ring, making it an interesting subject for research and application in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-2-one with cyclohex-1-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or cyclohexenyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the benzyl or cyclohexenyl groups.
科学的研究の応用
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Benzylpyrrolidin-2-one: Lacks the cyclohexenyl group but shares the pyrrolidinone and benzyl moieties.
3-(Cyclohex-1-en-1-yl)pyrrolidin-2-one: Lacks the benzyl group but contains the cyclohexenyl and pyrrolidinone moieties.
1-Benzyl-3-(cyclohexyl)pyrrolidin-2-one: Similar structure but with a saturated cyclohexyl group instead of the cyclohexenyl group.
Uniqueness
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is unique due to the combination of the benzyl, cyclohexenyl, and pyrrolidinone groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
911721-81-8 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
1-benzyl-3-(cyclohexen-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H21NO/c19-17-16(15-9-5-2-6-10-15)11-12-18(17)13-14-7-3-1-4-8-14/h1,3-4,7-9,16H,2,5-6,10-13H2 |
InChIキー |
NSNNOOKXGDPCTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C2CCN(C2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)





![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)


![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)


